Cas no 93539-83-4 (hexahydro-1H-Pyrrolizine-1-carboxylic acid)

hexahydro-1H-Pyrrolizine-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- hexahydro-1H-Pyrrolizine-1-carboxylic acid
- F2147-3429
- 93539-83-4
- starbld0047058
- 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid
- SCHEMBL6262157
- AKOS017531102
- pyrrolizidine carboxylic acid
-
- インチ: InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)
- InChIKey: BZYGCNOHXFJSTG-UHFFFAOYSA-N
- ほほえんだ: C1CC2C(CCN2C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 155.094628657g/mol
- どういたいしつりょう: 155.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): -1.8
hexahydro-1H-Pyrrolizine-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-3429-1g |
hexahydro-1H-pyrrolizine-1-carboxylic acid |
93539-83-4 | 95%+ | 1g |
$1101.0 | 2023-09-06 | |
Life Chemicals | F2147-3429-10g |
hexahydro-1H-pyrrolizine-1-carboxylic acid |
93539-83-4 | 95%+ | 10g |
$3790.0 | 2023-09-06 | |
TRC | H289466-1g |
hexahydro-1h-pyrrolizine-1-carboxylic acid |
93539-83-4 | 1g |
$ 1090.00 | 2022-06-04 | ||
TRC | H289466-100mg |
hexahydro-1h-pyrrolizine-1-carboxylic acid |
93539-83-4 | 100mg |
$ 185.00 | 2022-06-04 | ||
TRC | H289466-500mg |
hexahydro-1h-pyrrolizine-1-carboxylic acid |
93539-83-4 | 500mg |
$ 705.00 | 2022-06-04 | ||
Life Chemicals | F2147-3429-2.5g |
hexahydro-1H-pyrrolizine-1-carboxylic acid |
93539-83-4 | 95%+ | 2.5g |
$2335.0 | 2023-09-06 | |
Life Chemicals | F2147-3429-0.5g |
hexahydro-1H-pyrrolizine-1-carboxylic acid |
93539-83-4 | 95%+ | 0.5g |
$1045.0 | 2023-09-06 | |
Life Chemicals | F2147-3429-0.25g |
hexahydro-1H-pyrrolizine-1-carboxylic acid |
93539-83-4 | 95%+ | 0.25g |
$992.0 | 2023-09-06 | |
Life Chemicals | F2147-3429-5g |
hexahydro-1H-pyrrolizine-1-carboxylic acid |
93539-83-4 | 95%+ | 5g |
$3015.0 | 2023-09-06 |
hexahydro-1H-Pyrrolizine-1-carboxylic acid 関連文献
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
hexahydro-1H-Pyrrolizine-1-carboxylic acidに関する追加情報
Hexahydro-1H-Pyrrolizine-1-carboxylic acid (CAS No. 93539-83-4): A Comprehensive Overview
Hexahydro-1H-Pyrrolizine-1-carboxylic acid, identified by the Chemical Abstracts Service registry number CAS No. 93539-83-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bicyclic saturated heterocycle features a pyrrolizine core, which is a crucial structural motif in numerous bioactive molecules. The compound's unique scaffold and functional properties make it a valuable building block for the synthesis of various pharmacologically relevant derivatives.
The< strong>hexahydro prefix in its name underscores the presence of a six-membered saturated ring system, which contributes to its favorable physicochemical properties, such as enhanced lipophilicity and metabolic stability. These characteristics are particularly advantageous in drug design, as they can influence bioavailability, target binding affinity, and overall pharmacokinetic profiles. The< strong>1H-Pyrrolizine-1-carboxylic acid moiety further introduces a carboxylic acid functional group at the 1-position of the pyrrolizine ring, providing opportunities for further derivatization and modification to tailor specific biological activities.
In recent years, there has been growing interest in< strong>hexahydro-1H-Pyrrolizine-1-carboxylic acid due to its potential applications in the development of novel therapeutic agents. The pyrrolizine scaffold is known to be present in several natural products and pharmacologically active compounds, including those with anti-inflammatory, antiviral, and anticancer properties. Researchers have been exploring its utility as a core structure for designing molecules that can interact with biological targets in a highly specific manner.
One of the most compelling aspects of< strong>hexahydro-1H-Pyrrolizine-1-carboxylic acid is its versatility in chemical synthesis. The presence of the carboxylic acid group allows for facile coupling with various nucleophiles, enabling the construction of complex molecular architectures. This flexibility has been exploited in the synthesis of peptidomimetics, where the pyrrolizine ring can mimic peptide bonds while offering improved stability and bioavailability. Such derivatives are particularly valuable in drug discovery efforts aimed at targeting protein-protein interactions.
The compound's potential as an intermediate in medicinal chemistry has also been highlighted in several cutting-edge research studies. For instance, recent work has demonstrated its role in the synthesis of novel inhibitors targeting enzyme superfamilies involved in metabolic pathways relevant to diseases such as diabetes and obesity. The< strong>hexahydro substitution pattern enhances solubility and membrane permeability, making it an attractive candidate for oral administration.
Moreover, computational studies have suggested that< strong>hexahydro-1H-Pyrrolizine-1-carboxylic acid exhibits favorable binding interactions with several protein targets, including kinases and transcription factors. These interactions are mediated by the compound's ability to adopt multiple conformations due to its rigid yet flexible bicyclic structure. Such conformational adaptability is often essential for achieving high-affinity binding to biological macromolecules.
The pharmaceutical industry has taken note of these findings, leading to increased investment in programs aimed at developing< strong>CAS No. 93539-83-4-based therapeutics. Several companies are currently engaged in optimizing derivatives of this compound for use as lead compounds or key intermediates in drug development pipelines. The emphasis on sustainable and efficient synthetic routes has also spurred innovation in green chemistry approaches, with researchers exploring catalytic methods that minimize waste and energy consumption.
The broader implications of< strong>hexahydro-1H-Pyrrolizine-1-carboxylic acid's role in drug discovery extend beyond individual therapeutic areas. Its structural features make it a promising candidate for addressing unmet medical needs by enabling the creation of molecules with unique mechanisms of action. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in developing next-generation treatments for a wide range of diseases.
In conclusion, hexahydro-1H-Pyrrolizine-1-carboxylic acid (CAS No. 93539-83-4) represents a fascinating example of how structural innovation can drive pharmaceutical progress. Its unique combination of physicochemical properties and synthetic accessibility positions it as a cornerstone molecule in modern drug design. With ongoing research efforts aimed at uncovering new applications and optimizing its use as a building block, this compound is poised to make significant contributions to future therapeutic advancements.
93539-83-4 (hexahydro-1H-Pyrrolizine-1-carboxylic acid) 関連製品
- 897094-37-0(1-Cyclohexyl-3-piperidinecarboxylic Acid)
- 762180-94-9(1-Isopropylpiperidine-3-carboxylic acid)
- 897094-36-9(1-Cyclopentylpiperidine-3-carboxylic acid)
- 1807112-15-7(Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate)
- 2248381-59-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate)
- 854835-59-9(1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one)
- 27385-45-1(1,3-Cyclohexanedione mono(phenylhydrazone))
- 1783777-96-7([2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine)
- 2679832-48-3((2S)-2-[N-(4-chlorophenyl)-2,2,2-trifluoroacetamido]propanoic acid)
- 1806422-11-6(Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate)



